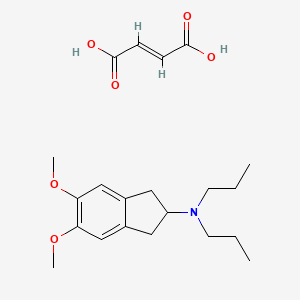![molecular formula C19H19N3O4S B13720273 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazabicyclo nonane ring fused with a nitrodibenzo thiophene dioxide moiety, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide typically involves multi-step organic reactions. The initial step often includes the formation of the diazabicyclo nonane ring through a cyclization reaction. This is followed by the introduction of the nitro group and the dibenzo thiophene dioxide moiety through nitration and sulfonation reactions, respectively. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, ensures consistent product quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene: Lacks the dioxide moiety, resulting in different chemical properties.
6-Nitrodibenzo[b,d]thiophene 5,5-Dioxide: Does not contain the diazabicyclo nonane ring, affecting its reactivity and applications.
1,4-Diazabicyclo[3.2.2]nonane: A simpler structure without the nitro and dibenzo thiophene dioxide groups.
Uniqueness
The uniqueness of 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C19H19N3O4S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)17-3-1-2-16-15-5-4-14(12-18(15)27(25,26)19(16)17)21-11-10-20-8-6-13(21)7-9-20/h1-5,12-13H,6-11H2 |
InChI-Schlüssel |
CTXSDFAIKXRHJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



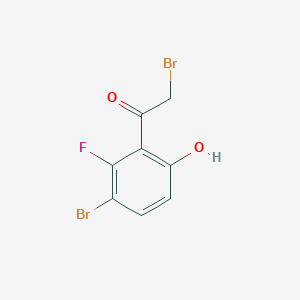
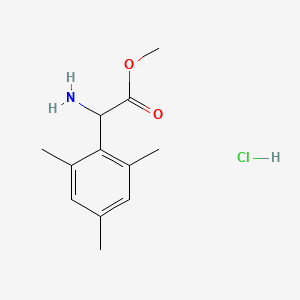
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

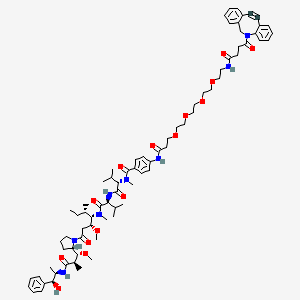
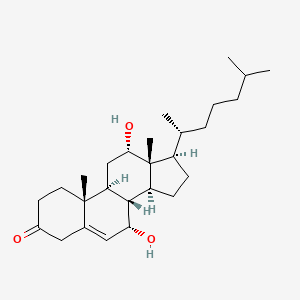

![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
